molecular formula C9H4N2O2 B2928692 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile CAS No. 458568-30-4

2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile

Cat. No.: B2928692
CAS No.: 458568-30-4
M. Wt: 172.143
InChI Key: MVYRNTZGIPPDBF-UHFFFAOYSA-N
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Description

2,3-Dioxo-2,3-dihydro-1H-indole-6-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a nitrile group at the 6-position and two keto groups at the 2 and 3 positions of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isatin with malononitrile in the presence of a base, leading to the formation of the desired indole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dioxo-2,3-dihydro-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2,3-Dioxo-2,3-dihydro-1H-indole-6-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

    2,3-Dioxoindoline-6-carbonitrile: Similar in structure but lacks the dihydro component.

    2,3-Dioxo-1H-indole-5-carbonitrile: Differing by the position of the nitrile group.

Uniqueness: 2,3-Dioxo-2,3-dihydro-1H-indole-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dioxo-1H-indole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O2/c10-4-5-1-2-6-7(3-5)11-9(13)8(6)12/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYRNTZGIPPDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458568-30-4
Record name 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile
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